(2E)-1-(4-Fluorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Description

(2E)-1-(4-Fluorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Properties

IUPAC Name |

(E)-1-(4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FO4/c1-21-16-11-7-13(17(22-2)18(16)23-3)6-10-15(20)12-4-8-14(19)9-5-12/h4-11H,1-3H3/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIDIMSDRBOEBS-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Fluorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 2,3,4-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Fluorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.

Substitution: The fluorine atom and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce dihydrochalcones.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that chalcone derivatives, including (2E)-1-(4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, exhibit promising anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific pathways, making it a candidate for further development as an anticancer agent .

Antioxidant Properties

This compound has demonstrated antioxidant activity, which is crucial in preventing oxidative stress-related diseases. The presence of multiple methoxy groups enhances its ability to scavenge free radicals, providing a protective effect against cellular damage .

Anti-inflammatory Effects

Chalcones are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes, thereby offering therapeutic potential for inflammatory diseases .

Material Science

Synthesis of Functional Materials

(2E)-1-(4-Fluorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one can serve as a precursor in the synthesis of functional materials. Its unique molecular structure allows for modifications that can lead to new materials with tailored properties for applications in electronics and photonics .

Polymer Chemistry

The compound can be utilized in polymer chemistry to create novel polymers with enhanced thermal and mechanical properties. By incorporating this chalcone into polymer matrices, researchers can develop materials suitable for advanced applications such as coatings and composites .

Chemical Intermediate

Building Block in Organic Synthesis

As a versatile building block, (2E)-1-(4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is useful in organic synthesis. It can be transformed into various derivatives that are valuable in the pharmaceutical industry for the development of new drugs .

Fluorinated Compounds

The fluorine atom in its structure enhances the lipophilicity and metabolic stability of derivatives synthesized from this compound. This characteristic is particularly beneficial in drug design, where fluorinated compounds often exhibit improved pharmacokinetic profiles .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Anticancer Activity of Chalcones | Investigated the cytotoxic effects on cancer cell lines | Induced apoptosis via mitochondrial pathways |

| Synthesis of Fluorinated Chalcones | Explored synthesis methods for fluorinated derivatives | Enhanced stability and biological activity observed |

| Antioxidant Properties of Methoxy-substituted Chalcones | Evaluated radical scavenging activity | Significant reduction in oxidative stress markers |

Mechanism of Action

The mechanism of action of (2E)-1-(4-Fluorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

- (2E)-1-(4-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

- (2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

- (2E)-1-(4-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Uniqueness

The presence of the fluorine atom in (2E)-1-(4-Fluorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique and valuable compound for research and development.

Biological Activity

(2E)-1-(4-Fluorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative known for its diverse biological activities. Chalcones are aromatic compounds that have been extensively studied for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure

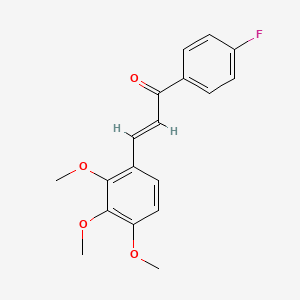

The compound's chemical structure can be represented as follows:

This structure includes a fluorophenyl group and a trimethoxyphenyl group connected by a prop-2-en-1-one moiety, which is critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of (2E)-1-(4-Fluorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one. Research indicates that chalcones can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The compound may influence signaling pathways such as RAS-ERK and AKT/FOXO3a, promoting apoptosis in tumor cells and inhibiting cell proliferation .

- Cell Viability : In vitro assays using cancer cell lines demonstrate that this compound significantly reduces cell viability and induces apoptosis at certain concentrations .

Antimicrobial Activity

Chalcones are also recognized for their antimicrobial properties. The presence of the fluorine atom in this compound may enhance its antibacterial activity:

- Bacterial Inhibition : Preliminary studies suggest that (2E)-1-(4-Fluorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one exhibits inhibitory effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent .

Table 1: Biological Activity Summary

Case Study 1: Anticancer Mechanism

A study focused on the effects of (2E)-1-(4-Fluorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one on liver cancer cells demonstrated that the compound effectively induces apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased apoptotic cell populations upon treatment with this chalcone derivative .

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial properties of various chalcone derivatives, including (2E)-1-(4-Fluorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one. The compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.